2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine
Description
This compound features a bicyclic cyclopenta[d]pyrimidine core substituted at position 2 with a 4-fluorophenylsulfanyl group and at position 4 with a methyl group. The fluorine atom introduces electron-withdrawing inductive (-I) effects, modulating the electronic properties of the aromatic system. Its molecular formula is C₁₄H₁₃FN₂S, with an approximate molecular weight of 260.33 g/mol (calculated by adjusting the chloro analog’s mass from ). The sulfanyl (S-) linker enhances lipophilicity, while the cyclopenta ring contributes to conformational rigidity.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUYJDGOZNYEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine-2,4,6(1H,3H,5H)-trione with 1-(4-fluorophenyl)-2,2-dihydroxyethanone, dimethyl but-2-ynedioate, and 4-methoxyaniline under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of cyclopentapyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine can inhibit the proliferation of cancer cells by inducing apoptosis. For instance:
- Case Study : A study conducted on this compound's effects on human prostate cancer cells (PC3) demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and metabolic pathways. The presence of the fluorophenyl group enhances its binding affinity to target enzymes.
- Research Findings : In vitro assays revealed that the compound effectively inhibits certain kinases, which are crucial for tumor growth and survival .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens, including bacteria and fungi.
- Case Study : A recent study showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as a therapeutic agent in treating resistant infections .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties, showing promise as a pesticide alternative.
- Research Findings : In laboratory tests, it demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda, indicating its potential use in agricultural settings .
Fungicidal Activity
In addition to its insecticidal properties, the compound has shown antifungal activity against various agricultural pathogens.
- Case Study : A study assessed its efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, with results indicating significant inhibition rates comparable to established fungicides .
Material Science Applications
Recent advancements have explored the use of this compound in material science for developing novel polymers and coatings due to its unique chemical structure.
Polymer Chemistry
The compound can serve as a monomer for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties.
- Research Findings : Preliminary studies suggest that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects : The 4-fluorophenyl group in the target compound provides a balance between electronegativity and steric bulk compared to chloro (stronger -I) and methyl (+I) analogs.
- Lipophilicity (logP) : Chloro and dichloro derivatives exhibit higher lipophilicity (Cl > F > CH₃), which may enhance membrane permeability but reduce aqueous solubility.
Crystallographic and Computational Insights
- Structural Characterization : The chloro analog () and methylphenyl derivative () may have been analyzed using software like SHELX or WinGX, which are standard for small-molecule crystallography. These tools enable precise determination of bond lengths and angles, critical for comparing conformational stability across analogs.
- Torsional Effects : The sulfanyl group’s orientation relative to the cyclopenta ring could vary between analogs, influencing intermolecular interactions in crystal packing.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12FNS
- Molecular Weight : 233.30 g/mol
- CAS Number : Not specified
This compound features a cyclopentapyrimidine core with a fluorinated phenyl group and a sulfanyl substituent, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of cyclopenta[d]pyrimidines have shown inhibitory effects on various cancer cell lines. A study demonstrated that the introduction of a sulfanyl group can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication and repair processes.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: In Vitro Analysis
In a recent in vitro study, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for MCF-7 cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | DNA synthesis inhibition |
Study 2: Animal Models
In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor growth compared to control groups. Tumors treated with the compound exhibited increased levels of apoptotic markers and decreased proliferation markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
